4-Amino-1-(4-fluorophenyl)-1h-indazole 4-Amino-1-(4-fluorophenyl)-1h-indazole
Brand Name: Vulcanchem
CAS No.: 913002-87-6
VCID: VC14284887
InChI: InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2
SMILES:
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol

4-Amino-1-(4-fluorophenyl)-1h-indazole

CAS No.: 913002-87-6

Cat. No.: VC14284887

Molecular Formula: C13H10FN3

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(4-fluorophenyl)-1h-indazole - 913002-87-6

CAS No. 913002-87-6
Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
IUPAC Name 1-(4-fluorophenyl)indazol-4-amine
Standard InChI InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2
Standard InChI Key NVGHFZDQPBOQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure consists of a bicyclic indazole core substituted with an amino group at position 4 and a 4-fluorophenyl ring at position 1. Key physicochemical properties include:

PropertyValue
CAS Number913002-87-6
Molecular FormulaC13H10FN3\text{C}_{13}\text{H}_{10}\text{FN}_3
Molecular Weight227.24 g/mol
XLogP3 (Predicted)2.8

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems .

Spectroscopic Features

While experimental spectral data for 4-amino-1-(4-fluorophenyl)-1H-indazole are unavailable, analogous indazole derivatives exhibit characteristic NMR patterns:

  • 1H^1\text{H} NMR: Aromatic protons in the indazole core resonate between δ 7.2–8.5 ppm, while the NH2_2 group appears as a broad singlet near δ 5.5–6.0 ppm .

  • 19F^{19}\text{F} NMR: The fluorine atom typically shows a signal near δ -110 ppm relative to CFCl3_3 .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A validated route to analogous 1-arylindazoles involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of 3-(4-fluorophenyl)-5-nitro-1H-indazole :

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (3 mol%)

  • Base: Na2_2CO3_3 (3 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)/H2_2O (4:1)

  • Temperature: 150°C (microwave irradiation)

  • Time: 20 minutes

Procedure:

  • 3-Bromo-5-nitro-1H-indazole (2.06 mmol) and 4-fluorophenylboronic acid (5.14 mmol) are combined with the catalyst and base.

  • The mixture is irradiated under microwave conditions, followed by celite filtration and column purification (25% EtOAc/hexane).

This method achieves a 56.8% yield for the analogous compound, suggesting adaptability for synthesizing 4-amino-1-(4-fluorophenyl)-1H-indazole via subsequent nitro reduction .

Post-Functionalization Strategies

Introducing the amino group could proceed through:

  • Nitration: Electrophilic nitration at the 4-position using HNO3_3/H2_2SO4_4.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) or hydride reduction (NaBH4_4) to convert nitro to amino .

Future Research Directions

  • Kinase Inhibition Assays: Prioritize screening against VEGFR, PDGFR, and FGFR families.

  • Metabolic Stability Studies: Evaluate cytochrome P450 interactions and phase II conjugation pathways.

  • Crystallographic Analysis: Determine binding modes through X-ray diffraction, building on methods used for related indazoles .

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